Sodium arsanilate
Overview
Description
Sodium arsanilate, also known as sodium hydrogen (4-aminophenyl)arsonate, is an organoarsenic compound. It is the sodium salt of arsanilic acid and has the chemical formula C6H7AsNNaO3. This compound has historically been used in veterinary medicine as an antisyphilitic drug and as a growth promoter in animal feed .
Mechanism of Action
Target of Action
Sodium arsanilate, also known as Atoxyl, is an arsenic compound . It primarily targets the Actin, alpha cardiac muscle 1 . This protein plays a crucial role in cell motility, structure, and integrity .
Mode of Action
It is known that it interacts with its targets, leading to changes at the molecular level . The compound has a dual mode of action: it acts as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors .
Biochemical Pathways
This compound affects various biochemical pathways. Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
It’s known that this compound is used mainly in veterinary medicine as an anthelmintic and as a growth promoter in animal feed .
Result of Action
The molecular and cellular effects of this compound’s action are significant. For instance, this compound induces a significant increase in the number of TNFα-Ir cells in the medial and inferior vestibular nuclei on both sides . These changes are detectable as early as 4 hours after vestibular lesion, persist at 1 day, and regain nearly normal values at 3 days .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is soluble in water , which can affect its distribution and action in the body. Furthermore, it’s important to note that this compound is classified as a poison , and therefore, its use and disposal must be managed carefully to prevent environmental contamination.
Biochemical Analysis
Cellular Effects
Sodium arsanilate has been shown to have significant effects on cells, particularly in the context of vestibular dysfunction. Studies have shown that this compound-induced vestibular system lesions can abolish the directional firing properties of head direction cells in rats . This suggests that this compound can significantly influence cell function and cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
It is known to induce the production of heat shock proteins and the formation of cytoplasmic stress granules
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause changes over time. For instance, vestibular lesions induced by this compound in rats resulted in a disruption in the directional firing properties of head direction cells, with the time course of disruption paralleling the loss of vestibular function . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium arsanilate can be synthesized through the reaction of aniline with arsenic acid. The process involves an electrophilic aromatic substitution reaction where aniline reacts with arsenic acid to form arsanilic acid, which is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Reaction of Aniline with Arsenic Acid: Aniline is reacted with arsenic acid under controlled conditions to form arsanilic acid.
Neutralization: The arsanilic acid is then neutralized with sodium hydroxide to form this compound.
Purification: The resulting this compound is purified through crystallization and filtration processes to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Sodium arsanilate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsanilic acid.
Reduction: It can be reduced to form arsanilic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Arsanilic acid.
Reduction: Various arsanilic acid derivatives.
Substitution: Substituted arsanilic acid compounds.
Scientific Research Applications
Sodium arsanilate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Employed in studies related to arsenic metabolism and toxicity.
Medicine: Historically used as an antisyphilitic drug and in the treatment of other infectious diseases.
Industry: Used as a growth promoter in animal feed and as a chemical model for studying vestibular lesions in rats
Comparison with Similar Compounds
Sodium arsenite (NaAsO2): An inorganic arsenic compound used primarily as a pesticide and in the production of heat shock proteins.
Sodium arsenate (Na3AsO4): Another inorganic arsenic compound used in various industrial applications.
Comparison:
Sodium arsanilate vs. Sodium arsenite: this compound is an organoarsenic compound with applications in veterinary medicine and research, while sodium arsenite is primarily used as a pesticide and in stress protein production.
This compound vs. Sodium arsenate: this compound is used in biological and medical research, whereas sodium arsenate is mainly used in industrial processes.
This compound stands out due to its unique applications in veterinary medicine and research, particularly in studying vestibular lesions and arsenic metabolism.
Properties
CAS No. |
127-85-5 |
---|---|
Molecular Formula |
C6H8AsNNaO3 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)-hydroxyarsinate |
InChI |
InChI=1S/C6H8AsNO3.Na/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H,8H2,(H2,9,10,11); |
InChI Key |
ZFAOMOSNVOQOPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)[As](=O)(O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)[As](=O)(O)O.[Na] |
Color/Form |
White or creamy-white granular powde |
127-85-5 | |
physical_description |
Sodium arsanilate appears as a white crystalline, odorless powder. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
solubility |
less than 1 mg/mL at 70.7° F (NTP, 1992) Sol 1 in 3 of water and 1 in 150 of alcohol; practically insol in chloroform and ethe |
Synonyms |
4 Aminobenzenearsonic Acid 4-Aminobenzenearsonic Acid Acid, 4-Aminobenzenearsonic Acid, Arsanilic Acid, p-Aminophenylarsonic Arsanilate, Sodium Arsanilic Acid Arsenilate, Sodium Atoxyl p Aminophenylarsonic Acid p-Aminophenylarsonic Acid Sodium Arsanilate Sodium Arsenilate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium arsanilate exert its effects on swine dysentery?
A1: Research suggests that this compound might not directly eliminate the causative agent of swine dysentery, Treponema hyodysenteriae. Instead, it seems to induce diarrhea in asymptomatic carrier pigs, potentially by disrupting the gut microbiome or irritating the intestinal lining. This effect was observed even when the Treponema hyodysenteriae strain was resistant to this compound [, , ].
Q2: How does this compound affect the vestibular system?
A3: Intratympanic injections of this compound are known to induce vestibular dysfunction in rats, mimicking the effects of labyrinthectomy. This suggests a direct toxic effect on the vestibular hair cells or neurons within the inner ear [, , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H7AsNNaO3, and its molecular weight is 239.05 g/mol.
Q4: Is there information available on the material compatibility and stability of this compound under various conditions?
A4: The provided research papers primarily focus on the biological effects of this compound. Information regarding its material compatibility and stability under different conditions requires further investigation.
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research papers do not mention any catalytic properties of this compound. Its applications seem to be primarily related to its biological effects.
Q6: Have there been any computational studies conducted on this compound?
A6: While the provided papers don't directly discuss computational studies, QSAR (Quantitative Structure-Activity Relationship) models could be developed to explore the relationship between the structure of this compound and its biological activity. This could help in understanding its mechanism of action and potentially designing more effective and less toxic analogs.
Q7: What are the stability challenges associated with formulating this compound?
A7: The research papers primarily focus on the use of this compound in feed or as a solution. Further research is needed to understand the stability challenges and potential formulation strategies for improving its stability, solubility, or bioavailability in different pharmaceutical dosage forms.
Q8: What are the SHE regulations surrounding the use of this compound?
A8: Due to its arsenic content and potential toxicity, the use of this compound is strictly regulated. Specific regulations vary between countries and depend on the intended application. It's crucial to consult and adhere to the relevant guidelines and regulations.
Q9: What is the ADME profile of this compound in animals?
A11: While specific ADME data isn't detailed in the papers, it's known that organic arsenicals can be absorbed from the gastrointestinal tract. They are primarily metabolized in the liver and excreted mainly in the urine. Further studies are needed to understand the detailed PK/PD profile of this compound in different species [].
Q10: What in vitro and in vivo models have been used to study the efficacy of this compound?
A12: Several studies employed animal models, particularly swine and poultry, to investigate the efficacy of this compound against infections like swine dysentery and avian spirochetosis. These studies involved experimentally infecting animals and then administering this compound to evaluate its therapeutic potential [, , , , , ].
Q11: Has resistance to this compound been observed in any organisms?
A13: Yes, resistance to this compound has been documented in Treponema hyodysenteriae, the bacterium responsible for swine dysentery []. The development of resistance highlights the need for alternative treatments and emphasizes the importance of responsible antimicrobial use in veterinary medicine.
Q12: What are the known toxicological effects of this compound?
A14: this compound, like other organic arsenicals, can be toxic at high doses. Symptoms of toxicity may include gastrointestinal upset, neurological effects, and organ damage. Long-term exposure to arsenic can lead to various health problems, including cancer. It's essential to use this compound responsibly and under the guidance of a veterinarian or physician [, , ].
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